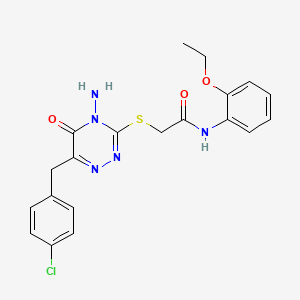

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

2-((4-Amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a triazine-derived acetamide compound characterized by a 1,2,4-triazin-3-yl core substituted with a 4-chlorobenzyl group at position 6 and a thio-linked acetamide moiety bearing a 2-ethoxyphenyl substituent. Its crystallographic and conformational properties have likely been analyzed using tools such as SHELX and WinGX , with validation protocols ensuring structural accuracy .

Properties

IUPAC Name |

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O3S/c1-2-29-17-6-4-3-5-15(17)23-18(27)12-30-20-25-24-16(19(28)26(20)22)11-13-7-9-14(21)10-8-13/h3-10H,2,11-12,22H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZQHQSMILFZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide , with CAS Number 886963-05-9 , is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profile, focusing on its anticancer, antimicrobial, and antiviral properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN5O3S |

| Molecular Weight | 445.9 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have shown that triazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

In Vitro Studies :

- In a study involving human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, the compound demonstrated an IC50 value of 15 µM against A549 and 20 µM against MCF7 cells, indicating potent anticancer activity .

- Structure-activity relationship (SAR) analyses suggest that the presence of the triazine moiety is crucial for enhancing cytotoxicity .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy against various bacterial strains.

-

Antibacterial Activity :

- It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

- The presence of the thioether linkage is believed to enhance membrane permeability, facilitating better interaction with bacterial targets .

- Antifungal Activity :

Antiviral Activity

The antiviral potential of this compound has also been explored.

- Inhibition of Viral Replication :

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds within the same chemical class:

- Case Study on Triazine Derivatives :

- Comparative Studies :

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been reported to possess antibacterial activity against various strains, including resistant bacteria like MRSA . The specific compound discussed here has been evaluated for its efficacy against common pathogens.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of triazine derivatives, it was found that certain modifications to the triazine structure enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the benzene ring significantly improved antibacterial potency .

Antifungal Properties

Additionally, triazine derivatives have shown promise as antifungal agents. A review highlighted the effectiveness of triazole-based compounds in treating fungal infections, suggesting that the compound may also exhibit similar properties .

Anticancer Potential

The anti-inflammatory properties of triazines have led to investigations into their potential as anticancer agents. Compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2) have been studied for their ability to reduce tumor growth and inflammation associated with cancer . The compound's structural features may contribute to such bioactivity.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against S. aureus, E. coli |

| Antifungal | Potential efficacy against fungal pathogens |

| Anticancer | Inhibitory effects on tumor growth |

Comparison with Similar Compounds

Structural Implications:

The 2-ethoxyphenyl substituent introduces moderate polarity due to the ether oxygen, whereas the 2,4-dimethylphenyl group in the analog is more lipophilic, favoring hydrophobic interactions.

Steric and Electronic Influences: The bulkier 4-chlorobenzyl group may impose steric hindrance, altering binding affinity in enzyme-active sites compared to the smaller methyl group. The electron-withdrawing chlorine atom in the target compound could modulate electronic properties of the triazinone ring, affecting hydrogen-bonding or charge-transfer interactions.

Molecular Weight and Solubility :

- The higher molecular weight of the target compound (446.93 vs. 333.41 g/mol) may reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Research Findings and Implications

- Target Compound : The chloroaromatic and ethoxy groups may favor interactions with targets such as kinases or proteases, where aromatic stacking and polar interactions are critical. Its size and lipophilicity could make it suitable for central nervous system (CNS) targets, though solubility may limit oral efficacy.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Sulfhydryl coupling : Formation of the thioether linkage between the triazinone core and the acetamide moiety under inert atmosphere (N₂ or Ar) .

- Amide bond formation : Condensation of intermediates using coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Methodological tip : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorobenzyl proton signals at δ 4.5–5.0 ppm; ethoxyphenyl resonance at δ 1.3–1.5 ppm for CH₃) .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₃ClN₅O₃S: 504.1214) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. What preliminary assays are used to assess biological activity?

- Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or kinases using spectrophotometric methods (IC₅₀ determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed incubation time, serum-free conditions) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Metabolite analysis : LC-MS/MS to rule out degradation products interfering with activity .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., amide coupling from 12 h to 30 min at 80°C) .

- Real-time monitoring : In-line FT-IR to track intermediate formation and adjust stoichiometry dynamically .

Q. How to investigate structure-activity relationships (SAR) for the triazinone core?

- Analog synthesis : Replace 4-chlorobenzyl with 4-fluorobenzyl or methyl groups to evaluate steric/electronic effects .

- Molecular docking : Compare binding poses in DHFR (PDB: 1U72) to correlate substituent position with ΔG values .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .

Q. What methodologies assess stability under physiological conditions?

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 h; analyze via UPLC .

- Light stability : ICH Q1B guidelines using a xenon lamp (1.2 million lux hours) to detect photodegradants .

- Plasma stability : Incubate with human plasma (37°C, 4 h) and quantify parent compound via LC-MS .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., DHFR melting curve shifts) .

- RNAi knockdown : Compare compound efficacy in wild-type vs. DHFR-silenced cells to confirm on-target effects .

- BRET/FRET biosensors : Real-time detection of intracellular target modulation .

Q. What computational models predict pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition .

- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma half-life .

- PBPK modeling : GastroPlus® to simulate oral absorption and tissue distribution .

Q. How to ensure batch-to-batch consistency in purity?

- QC protocols : Mandatory NMR (²⁵% D₂O for solubility), HPLC (purity >98%), and residual solvent analysis (GC-MS for DMF ≤ 500 ppm) .

- Chiral purity : Chiral HPLC (Chiralpak IA column) to confirm absence of enantiomeric impurities .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.